6-D-Ala-gonadorelin
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H77N17O13/c1-29(2)20-39(50(81)67-38(10-6-18-61-56(58)59)55(86)73-19-7-11-44(73)54(85)63-26-45(57)76)68-47(78)30(3)65-49(80)40(21-31-12-14-34(75)15-13-31)69-53(84)43(27-74)72-51(82)41(22-32-24-62-36-9-5-4-8-35(32)36)70-52(83)42(23-33-25-60-28-64-33)71-48(79)37-16-17-46(77)66-37/h4-5,8-9,12-15,24-25,28-30,37-44,62,74-75H,6-7,10-11,16-23,26-27H2,1-3H3,(H2,57,76)(H,60,64)(H,63,85)(H,65,80)(H,66,77)(H,67,81)(H,68,78)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H4,58,59,61)/t30-,37+,38+,39+,40+,41+,42+,43+,44+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESQMDHICVIJCF-PCMWHEESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H77N17O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1196.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51230-19-4 | |
| Record name | 6-D-Ala-gonadorelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051230194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteinizing hormone-releasing hormone, (D-ala(sup 6))- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-D-ALA-GONADORELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMX3UC3SP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Structure Activity Relationships and Conformational Dynamics of 6 D Ala Gonadorelin
Influence of D-Ala6 Substitution on Peptide Conformation and Stability
The substitution of the achiral glycine (B1666218) residue at position 6 of the native GnRH with a D-alanine residue is a critical modification that enhances the peptide's potency. researchgate.netresearchgate.net This change promotes the formation and stabilization of a β-II' type turn, a specific folded conformation that is crucial for high-affinity binding to the GnRH receptor. oncohemakey.commdpi.com This stabilized turn brings the N-terminus and C-terminus of the peptide into closer proximity, a spatial arrangement favored for receptor interaction. oncohemakey.comfrontiersin.org
Furthermore, the D-amino acid substitution at position 6 confers increased resistance to enzymatic degradation. nih.govnih.gov Native GnRH is susceptible to cleavage by peptidases, particularly at the Gly6-Leu7 bond. oncohemakey.comnih.gov The presence of a D-amino acid at this position makes the peptide less recognizable to these enzymes, thereby prolonging its biological half-life. mdpi.comnih.gov This increased metabolic stability, combined with the favorable conformational effects, contributes significantly to the enhanced and sustained activity of 6-D-Ala-gonadorelin. uq.edu.au
Molecular Determinants of GnRH Receptor Binding Affinity and Ligand Efficacy at Position 6
The substitution at position 6 of the GnRH peptide is a key determinant of its binding affinity to the GnRH receptor and its subsequent efficacy as an agonist. Replacing the native glycine with a D-amino acid, such as D-alanine, significantly increases the receptor binding affinity. frontiersin.orgnih.gov This enhancement is largely attributed to the stabilization of the β-turn conformation, which is the bioactive form of the peptide for receptor engagement. oncohemakey.comfrontiersin.org In contrast, substituting glycine with an L-amino acid at this position drastically reduces binding affinity and potency. frontiersin.orgnih.gov For instance, an L-Ala6 substitution results in a peptide with only 4% of the potency of native GnRH. researchgate.netnih.gov
The properties of the side chain of the D-amino acid at position 6 also influence activity. While D-alanine is effective, substitutions with bulky hydrophobic D-amino acids can further enhance binding affinity. oup.com However, introducing a positively charged D-amino acid side chain, such as D-lysine or D-arginine, at position 6 can interfere with ligand binding in GnRH-I analogues. nih.gov
Comparative Structural Analysis of this compound with Native GnRH and Other Synthetic Analogs
The structure of this compound, particularly its enhanced β-II' turn, sets it apart from native GnRH and dictates its superagonist activity. Native GnRH, with glycine at position 6, is a flexible molecule. frontiersin.org The substitution with D-alanine in this compound stabilizes this folded conformation, which is believed to be the form in which GnRH binds to its receptor. oncohemakey.com
Other synthetic GnRH agonists, such as leuprolide and buserelin (B193263), also incorporate D-amino acids at position 6 (D-leucine and D-serine, respectively) to achieve enhanced stability and receptor affinity. mdpi.com These modifications, similar to the D-alanine in this compound, promote the bioactive conformation and protect against enzymatic breakdown. mdpi.com Triptorelin (B344507), another potent agonist, features a D-tryptophan at position 6. pnas.org The choice of the specific D-amino acid can fine-tune the potency and pharmacokinetic properties of the analog. oup.com
In contrast, GnRH antagonists are designed with multiple modifications, often including a D-amino acid at position 6, but also substitutions at the N-terminus to prevent receptor activation while maintaining high binding affinity. oncohemakey.com
A comparison of the binding affinities of various GnRH analogs highlights the importance of the position 6 substitution. While native GnRH has a certain affinity for its receptor, analogs like this compound exhibit significantly higher affinity due to their stabilized conformation. oup.com
Table 1: Comparison of Position 6 Analogs and their Relative Potency
| Compound | Position 6 Residue | Relative Potency (%) |
| Native GnRH-I | Glycine | 100 |
| [D-Ala6]GnRH-I | D-Alanine | 350-400 researchgate.netnih.gov |
| [L-Ala6]GnRH-I | L-Alanine | 4 researchgate.netnih.gov |
This table is generated based on available research data and is for illustrative purposes.
Computational Modeling of Ligand-Receptor Interactions and Conformational Transitions
Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the structural basis for the enhanced activity of this compound and other GnRH analogs.
Molecular Docking Studies of this compound to GnRH Receptor Models
Molecular docking studies have been employed to predict and analyze the binding poses of GnRH and its analogs within the GnRH receptor. uit.nouit.no These studies utilize computer algorithms to fit the ligand into the three-dimensional structure of the receptor's binding pocket. uit.nouit.no For GnRH agonists like this compound, docking models suggest that they occupy the orthosteric binding site, making key interactions with specific receptor residues. pnas.orguit.no
Docking simulations have confirmed that the D-amino acid at position 6 promotes a pre-organized, active-like conformation of the peptide, which facilitates enhanced receptor engagement. pnas.orgpnas.org The stabilized U-shaped or β-turn conformation allows the N- and C-terminal ends of the peptide to interact optimally with their respective binding sites on the receptor. frontiersin.orgpnas.org Key interactions have been identified between the ligand and receptor residues such as Lys121(3.32), Tyr283(6.51), and Phe309(7.39). frontiersin.org Docking studies of various agonists into the GnRH receptor structure have helped to rationalize their structure-activity relationships. pnas.orgresearchgate.netoup.com
Molecular Dynamics Simulations of Receptor Activation Mechanisms
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor complex, allowing researchers to observe conformational changes over time. uit.nouit.no These simulations have been used to study the activation mechanism of the GnRH receptor upon agonist binding. uit.no MD simulations have shown that agonist binding induces significant conformational changes in the receptor, particularly in the transmembrane helices (TMs), such as the outward rotation of TM6, which is a hallmark of G protein-coupled receptor (GPCR) activation. pnas.orgnih.gov
Simulations comparing the receptor bound to an agonist versus an antagonist reveal distinct conformational states. Agonist binding stabilizes an active conformation of the receptor, which is capable of coupling to G proteins and initiating downstream signaling. frontiersin.orgnih.gov MD studies have also been used to investigate the role of specific intramolecular interactions within the receptor that are crucial for maintaining either the inactive or active state. nih.govoup.com For instance, the disruption of certain interactions between transmembrane helices is thought to be a key step in the activation process. nih.gov These computational approaches, in conjunction with experimental data, provide a detailed picture of how the D-Ala6 substitution in this compound leads to more efficient and sustained receptor activation.
Iii. Mechanisms of Action at the Cellular and Molecular Level
Gonadotropin-Releasing Hormone Receptor (GnRH-R) Binding and Activation by 6-D-Ala-Gonadorelin
As a synthetic analog of the native GnRH decapeptide, this compound is characterized by a specific amino acid substitution at position 6, where glycine (B1666218) is replaced by D-alanine. nih.govnih.gov This modification significantly enhances its biological activity and stability. cymitquimica.com The primary action of this compound begins with its binding to GnRH receptors, which are members of the G protein-coupled receptor (GPCR) family, located on the surface of gonadotrope cells in the anterior pituitary gland. ontosight.airesearchgate.net
The substitution of a D-amino acid for the glycine at position 6 stabilizes a β-turn conformation in the peptide structure. nih.gov This conformation is crucial as it brings the amino- and carboxy-termini of the molecule into close proximity, a feature that increases the receptor-binding affinity compared to the native GnRH. nih.gov This enhanced binding affinity is a key factor in the super-agonist activity observed with analogs like this compound. nih.gov
The human GnRH receptor is evolutionarily adapted for high-affinity binding of GnRH I. nih.gov However, research has shown that GnRH receptors can couple to various G proteins, and the specific signaling pathway activated may depend on the cell type and the number of receptors expressed. oup.com While the primary coupling is to Gαq/11, coupling to Gαs and Gαi has also been reported in different models. oup.comnih.gov
Studies using various GnRH analogs, including those with D-amino acid substitutions at position 6 like this compound, have demonstrated agonist activity. nih.govresearchgate.net Research in HEK293 and WPE-1-NB26-3 prostate cells expressing the rat GnRH receptor showed that analogs with D-Ala⁶ exhibited significant agonist and anti-proliferative activity. nih.govresearchgate.net The binding affinity of GnRH agonists is a critical determinant of their potency. For instance, in cultured GT1-7 neurons, the radioiodinated GnRH agonist des-Gly¹⁰[D-Ala⁶]GnRH N-ethylamide ([¹²⁵I][D-Ala⁶]Ag) showed an IC₅₀ value of 1.0 nM, indicating high-affinity binding. nih.gov
| Compound | Research Model | Key Finding | Reference |
|---|---|---|---|
| This compound (and similar D-Ala⁶ analogs) | HEK293 and WPE-1-NB26-3 cells (expressing rat GnRH-R) | Exhibited significant agonist and anti-proliferative activity. | nih.govresearchgate.net |
| [¹²⁵I][D-Ala⁶]Ag | Cultured GT1-7 neurons | Demonstrated high-affinity binding with an IC₅₀ of 1.0 nM. | nih.gov |
| D-amino acid substituted GnRH analogs | Chicken, catfish, bullfrog, and Xenopus receptors | Enhanced binding affinity at nonmammalian receptors. | oup.com |
The binding of an agonist like this compound to the GnRH-R is not a simple lock-and-key interaction but a dynamic process that induces or selects for specific conformational states of the receptor. oup.comuct.ac.za Upon agonist binding, the receptor undergoes a conformational change that is transmitted across the cell membrane to its intracellular domains. frontiersin.orgfrontiersin.orgucsd.eduoup.com This structural rearrangement is fundamental for the receptor to transition from an inactive to an active state, enabling it to couple with and activate intracellular G proteins. oup.comfrontiersin.orgmdpi.com
This activation process involves the movement of the transmembrane helices. uit.nooncohemakey.com Specifically, agonist binding stabilizes an active conformation that creates an open G protein-binding site on the cytoplasmic face of the receptor. nih.govfrontiersin.org This contrasts with the inactive state, which is stabilized by a different set of intramolecular interactions that keep the G protein-binding site closed. nih.gov Molecular modeling and mutagenesis studies suggest that highly conserved residues within the transmembrane domains play crucial roles in these conformational shifts, acting as molecular switches that control receptor activation and subsequent signaling. uct.ac.zaoup.com
Receptor Specificity and Subtype Interactions in Research Models
Intracellular Signaling Cascades Triggered by this compound
Once this compound binds to and activates the GnRH-R, a well-defined cascade of intracellular signaling events is initiated. This cascade is responsible for translating the external hormonal signal into a cellular response, namely the synthesis and secretion of gonadotropins.
The primary and most well-established signaling pathway for the GnRH receptor in pituitary gonadotropes involves its coupling to the Gαq/11 subfamily of heterotrimeric G proteins. nih.govfrontiersin.orgoncohemakey.comgenome.jpnih.gov Upon activation by the agonist-bound receptor, the Gαq/11 subunit dissociates and activates the effector enzyme Phospholipase C beta (PLCβ). nih.govoncohemakey.comnih.govfrontiersin.org
PLCβ then catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govoncohemakey.comgenome.jpnih.gov This initial step is the linchpin that connects receptor activation to the subsequent mobilization of intracellular calcium and the activation of protein kinase C.
The generation of IP₃ and DAG by PLCβ leads to two parallel signaling branches. IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the endoplasmic reticulum, which functions as an intracellular calcium store. nih.govoup.comoncohemakey.com This binding triggers the release of stored Ca²⁺ into the cytoplasm, causing a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). nih.govmdpi.combioscientifica.com This initial release is often followed by a more sustained phase of elevated [Ca²⁺]i, which is maintained by the influx of extracellular calcium through voltage-gated channels in the plasma membrane. nih.govoncohemakey.com
Simultaneously, the other second messenger, DAG, remains in the plasma membrane where, in conjunction with the elevated [Ca²⁺]i, it activates various isoforms of Protein Kinase C (PKC). genome.jpnih.govfrontiersin.orgnih.gov The activation of both calcium-dependent pathways and PKC is essential for mediating the effects of GnRH agonists on gonadotropin synthesis and secretion. researchgate.netoup.com
Downstream of PKC activation and calcium signaling, GnRH receptor activation triggers a further complex network of signaling involving the Mitogen-Activated Protein Kinase (MAPK) cascades. genome.jpoup.comkegg.jp These pathways are critical for transmitting the signal from the cytoplasm to the nucleus to regulate gene transcription, including the genes for the gonadotropin subunits. genome.jpkegg.jp
Several distinct MAPK subfamilies are activated in response to GnRH agonists in various cell models:
Extracellular signal-regulated kinases (ERK1/2): The ERK pathway is a major downstream target of PKC. oup.comconicet.gov.aroup.com GnRH-induced activation of ERK1/2 is crucial for regulating the transcription of gonadotropin subunit genes. ucsd.edumdpi.com
c-Jun N-terminal kinases (JNK1/2): GnRH agonists also stimulate the JNK pathway. nih.govnih.govresearchgate.net
p38 MAPK: The p38 MAPK pathway is another cascade activated by GnRH signaling. nih.govucsd.eduresearchgate.net
ERK5: Also known as Big MAPK (BMK), ERK5 activation has also been documented in response to GnRH. nih.govnih.gov
The activation of these MAPK pathways is often dependent on PKC and intracellular calcium levels. oup.comoup.com Once activated, these kinases can translocate to the nucleus, where they phosphorylate and activate transcription factors, thereby modulating the expression of genes essential for the physiological response to this compound. genome.jpkegg.jp
| Signaling Component | Activator(s) | Key Downstream Effect(s) | Reference |
|---|---|---|---|
| Gαq/11 | Agonist-bound GnRH-R | Activates Phospholipase C Beta (PLCβ). | nih.govoncohemakey.comgenome.jp |
| Phospholipase C Beta (PLCβ) | Gαq/11 | Hydrolyzes PIP₂ to generate IP₃ and DAG. | nih.govnih.govfrontiersin.org |
| Intracellular Calcium (Ca²⁺) | IP₃ | Released from endoplasmic reticulum, contributes to PKC activation and gonadotropin release. | nih.govmdpi.comoncohemakey.com |
| Protein Kinase C (PKC) | DAG and Ca²⁺ | Activates MAPK cascades, involved in gene transcription. | genome.jpfrontiersin.orgoup.com |
| MAPK (ERK1/2, JNK, p38) | PKC, Ca²⁺ | Translocate to the nucleus to regulate transcription of gonadotropin subunit genes. | ucsd.edugenome.jpkegg.jpoup.comnih.gov |
Cross-Regulation with Other Signaling Pathways (e.g., Epidermal Growth Factor Receptor)
The signaling cascade initiated by the Gonadotropin-Releasing Hormone (GnRH) receptor, a G protein-coupled receptor (GPCR), is not an isolated event. It engages in significant cross-talk with other critical cellular signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway. This interaction is a key aspect of the broader physiological response to GnRH agonists like this compound.
In various cell types, including cancer cells and trophoblasts, activation of the GnRH receptor can lead to the transactivation of the EGFR. oup.comresearchgate.net This process often occurs indirectly, where the activated GnRH receptor stimulates matrix metalloproteinases (MMPs). These enzymes then cleave membrane-anchored EGF-like ligands, which are subsequently released and bind to and activate the EGFR. nih.gov This transactivation broadens the cellular response, integrating reproductive hormone signals with growth factor pathways that control cell proliferation, migration, and survival. oup.comcas.cn
Interestingly, this cross-talk can be ligand-dependent. Studies have shown that GnRH-II, but not GnRH-I, can transactivate the EGFR in human trophoblasts, leading to downstream activation of the ERK1/2 and JNK signaling cascades, which promotes cell invasion. oup.comcas.cn Furthermore, in some cancer cell lines, GnRH agonists have been shown to interfere with the mitogenic activity of the EGF system by down-regulating the expression of the EGFR and its downstream signaling molecules. researchgate.netmdpi.com This suggests that the nature of the cross-regulation between GnRH and EGFR signaling can be context-dependent, varying with the specific GnRH analogue, cell type, and physiological state, leading to either synergistic or antagonistic effects. researchgate.netnih.gov
Receptor Regulation and Desensitization Mechanisms
Continuous or high-dose administration of potent GnRH agonists like this compound leads to a state of desensitization, a phenomenon that is central to their therapeutic applications. physiology.org This process is multifaceted, involving receptor internalization, uncoupling from signaling pathways, and modulation of receptor gene expression.
Agonist-Induced Receptor Internalization and Downregulation in Experimental Systems
Upon sustained binding by an agonist, GnRH receptors are removed from the cell surface through endocytic internalization. aip.org This process reduces the number of available receptors, a key step in desensitization. nih.govnih.gov The mammalian type I GnRH receptor is unique because it lacks the C-terminal tail common to many GPCRs, which is typically involved in rapid, β-arrestin-mediated internalization. researchgate.netresearchgate.net Consequently, its internalization is slower compared to non-mammalian GnRH receptors that do possess this tail. physiology.orgresearchgate.net
However, studies in various experimental systems, including HeLa cells and pituitary gonadotrophs, have demonstrated that potent agonists do induce the internalization and subsequent downregulation of mammalian GnRH receptors. physiology.orgnih.gov This agonist-induced trafficking is dependent on active receptor signaling. nih.govnih.gov The process effectively sequesters the receptors from the extracellular environment, diminishing the cell's responsiveness to the hormone. aip.org While initial theories focused heavily on this mechanism, it is now understood to be part of a more complex regulatory network. researchgate.net
Table 1: Experimental Findings on GnRH Agonist-Induced Receptor Regulation
| Experimental System | Agonist Used | Key Finding | Reference |
|---|---|---|---|
| HeLa cells expressing mouse GnRHR | GnRH Agonists | Agonists stimulate both internalization and downregulation of receptors. | nih.gov |
| αT3-1 pituitary cells | GnRH | 60-minute pretreatment reduced cell surface GnRH receptor number by 48%. | nih.gov |
| HeLa cells expressing chimeric GnRHR (with tail) | GnRH Agonists | Addition of a C-terminal tail (from Xenopus GnRHR) increased cell surface expression and enabled more robust internalization. | physiology.org |
| Macaca nemestrina endometrium | GnRH Agonist | Agonists induce endocytic internalization, reducing the amount of cell surface GnRHR. | aip.org |
Uncoupling of Receptor Signaling from Downstream Effectors
Beyond simply reducing receptor numbers on the surface, desensitization also involves the functional uncoupling of the receptor from its intracellular signaling machinery. uct.ac.za Even when the agonist is bound to the receptor, the signal may not be efficiently transduced. The primary signaling pathway for the GnRH receptor involves coupling to the Gαq/11 G-protein, which activates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). oup.compatsnap.com
Prolonged exposure to a GnRH agonist can lead to a state where the receptor is no longer able to efficiently activate G-proteins and PLC. researchgate.netuct.ac.za Studies in αT3-1 pituitary cells have shown that while rapid ( < 5 min) desensitization of PLC activity is not prominent, desensitization does occur over an intermediate time frame (e.g., 60 minutes). nih.gov This intermediate desensitization involves not only receptor loss but also an inability of the remaining agonist-occupied receptors to effectively trigger the downstream calcium mobilization that is critical for hormone secretion. nih.govoup.com This functional uncoupling is a crucial mechanism that ensures the shutdown of the signaling pathway even when receptors are still present on the cell surface. uct.ac.za
Modulation of GnRH Receptor Gene Transcription and mRNA Expression in Research Models
The long-term regulation of cellular responsiveness to this compound involves changes at the level of gene transcription. The expression of the GnRH receptor (GnRHR) gene itself is dynamically regulated by its own ligand. The effect is biphasic: short-term or pulsatile exposure to a GnRH agonist can up-regulate GnRHR gene transcription and mRNA levels, whereas continuous, long-term exposure leads to transcriptional downregulation. oup.comfrontiersin.org
In research models like the αT3-1 gonadotroph cell line, treatment with the GnRH agonist triptorelin (B344507) caused a time- and concentration-dependent decrease in GnRH-R mRNA levels with continuous exposure. nih.gov Conversely, pulsatile administration of the agonist increased GnRHR gene expression. nih.gov Similarly, studies using a luciferase reporter gene linked to the mouse GnRHR promoter showed that the GnRH agonist Buserelin (B193263) initially stimulated promoter activity (peaking at 1.5-6 hours) but led to desensitization and reduced activity with longer exposure (12-24 hours). oup.com This transcriptional suppression is mediated, at least in part, by the protein kinase C (PKC) pathway and the transcription factor AP-1 (activating protein 1). researchgate.net This downregulation of receptor synthesis contributes significantly to the profound and sustained desensitization observed in clinical applications of GnRH agonists. frontiersin.orgresearchgate.net
Table 2: Research Findings on GnRH Agonist Effects on GnRHR mRNA Expression
| Research Model | Agonist/Stimulus | Duration | Effect on GnRHR mRNA/Gene Activity | Reference |
|---|---|---|---|---|
| αT3-1 cells | Triptorelin (10 nM) | Continuous | Time-dependent decrease in mRNA levels. | nih.gov |
| αT3-1 cells | Triptorelin | Pulsatile | Increased GnRHR gene expression. | nih.gov |
| GGH3 cells (promoter assay) | Buserelin | 1.5-6 hours | Stimulation of GnRHR promoter activity. | oup.com |
| GGH3 cells (promoter assay) | Buserelin | 12-24 hours | Desensitization/decrease in GnRHR promoter activity. | oup.com |
| Tilapia pituitary (in vivo) | sGnRHa (25 µg/kg) | 24 hours | Two-fold increase in GnRHR mRNA levels. | dpi.qld.gov.au |
| Tilapia pituitary (in vivo) | sGnRHa (50 µg/kg) | 24 hours | Down-regulation of GnRHR mRNA levels. | dpi.qld.gov.au |
Iv. Research Methodologies and Experimental Models Utilizing 6 D Ala Gonadorelin
Preclinical Animal Models for Investigating Physiological Axes
Rodent models are extensively used to investigate the effects of GnRH analogs like 6-D-Ala-gonadorelin on ovarian and pituitary function. These models are critical for studying the compound's influence on the estrous cycle, gonadotropin release, and gonadal steroidogenesis in a whole-organism context. nih.gov For example, studies in rats have been used to determine the biodistribution of radiolabeled gonadorelin (B1671987), showing significant uptake in the ovaries and breast tissue, which is consistent with the presence of GnRH receptors in these organs. researchgate.net
In female mice, GnRH analogs are used to study the regulation of the HPG axis. It has been observed that maximal binding of the synthetic GnRH analog D-Ala6-GnRH to the pituitary occurs at specific stages of the estrous cycle, indicating dynamic regulation of GnRH receptor numbers. frontiersin.org Rodent models of reproductive dysfunction, such as those with epilepsy-induced changes in the estrous cycle, are also valuable. In these models, researchers can investigate how seizures impact pituitary gene expression of gonadotropin subunits and the GnRH receptor, and how the pituitary's sensitivity to GnRH might be altered. nih.gov
Furthermore, rodent models have been instrumental in evaluating the therapeutic potential of GnRH analogs in hormone-dependent diseases. For instance, in mouse models of intestinal tumorigenesis, gonadorelin treatment has been shown to inhibit tumor development, an effect linked to the modulation of estrogen synthesis and immune cell populations. aacrjournals.org These in vivo studies provide crucial information that bridges the gap between mechanistic findings in cell culture and potential clinical applications.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Gonadorelin |
| Gonadotropin-releasing hormone (GnRH) |
| Luteinizing hormone (LH) |
| Follicle-stimulating hormone (FSH) |
| Triptorelin (B344507) |
| [D-Lys(6)]GnRH-II |
| 4OH-tamoxifen |
| Epidermal growth factor (EGF) |
| Estradiol |
| Progesterone |
| Kisspeptin |
| Bone morphogenetic proteins (BMPs) |
| Doxorubicin |
| Zoptarelin Doxorubicin (AEZS-108) |
| [D-Lys6]-GnRH |
| Cetrorelix |
| Ganirelix |
| Teverelix |
| Fertirelin |
| Goserelin |
| Buserelin (B193263) |
| Leuprolide acetate |
| Forskolin |
| Activin A |
| Follistatin |
| D-Trp6-GnRH |
| Raloxifene |
| Daunorubicin |
Large Animal Models (e.g., Bovine, Equine, Swine) for Reproductive Physiology Studies
Large animal models are indispensable for studying the reproductive physiology of this compound due to their anatomical and physiological similarities to humans and their agricultural importance.
Bovine Models: In cattle, GnRH and its analogues like this compound are studied to manipulate ovarian function. nih.gov Research in bovine models helps in understanding follicular growth, estrus, and ovulation. tdl.org Studies have shown that GnRH administration can influence the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for the estrous cycle. tdl.orgeuropa.eu The response to GnRH treatment can vary depending on the stage of the estrous cycle, reflecting the influence of steroid hormones. europa.eu For instance, treatment with gonadorelin has been shown to increase pregnancy rates and reduce pregnancy loss in embryo transfer protocols. scielo.br However, the effects can be inconsistent, potentially due to variations in the potency of different GnRH analogues or the timing of administration. mdpi.com The use of GnRH in bovine reproduction is aimed at improving fertility and managing reproductive disorders. europa.eu
Equine Models: In mares, this compound is investigated for its ability to induce ovulation, which is crucial for optimizing breeding programs. researchgate.netpferdeheilkunde.de Research has demonstrated that a single injection of this compound can reliably induce ovulation within 48 hours in estrous mares with a mature follicle. researchgate.netpferdeheilkunde.de This provides a manageable alternative to other ovulation-inducing agents like human chorionic gonadotropin (hCG) and deslorelin (B1574756). researchgate.netpferdeheilkunde.de The efficacy of this compound in inducing ovulation can increase as the breeding season progresses. researchgate.netpferdeheilkunde.de Hormonal manipulation of the estrous cycle is a fundamental aspect of equine reproductive practice, with applications ranging from advancing the breeding season to estrus synchronization. clinicaltheriogenology.net
Swine Models: In swine, GnRH agonists, including analogues of gonadorelin, are used to synchronize estrus and induce ovulation, which is essential for implementing fixed-time artificial insemination (FTAI) protocols. unizar.esresearchgate.net The use of these compounds helps to improve reproductive efficiency in commercial pig production. unizar.es Studies in Göttingen Minipigs have been used to evaluate the luteinizing hormone (LH) surge induced by different administration routes of a GnRH agonist, providing insights into its biological activity. researchgate.net The response to GnRH agonists in swine can be influenced by factors such as the specific analogue used, the dose, and the timing of administration relative to follicular development. dovepress.com
Table 1: Research Findings in Large Animal Models
| Animal Model | Key Research Focus | Selected Findings |
|---|---|---|
| Bovine | Manipulation of ovarian function, improvement of fertility. nih.goveuropa.eu | GnRH administration influences LH and FSH release, with responses varying by estrous cycle stage. europa.eu Gonadorelin treatment can increase pregnancy rates in embryo transfer. scielo.br |
| Equine | Induction of ovulation for breeding management. researchgate.netpferdeheilkunde.de | A single injection of this compound can induce ovulation within 48 hours. researchgate.netpferdeheilkunde.de Efficacy may improve later in the breeding season. researchgate.netpferdeheilkunde.de |
| Swine | Estrus synchronization and ovulation induction for FTAI. unizar.esresearchgate.net | GnRH agonists are effective for ovulation induction in FTAI protocols. unizar.es The response can be affected by the type of analogue, dose, and timing. dovepress.com |
Advanced Analytical and Biophysical Techniques for this compound Characterization
A suite of advanced analytical and biophysical techniques is employed to characterize the molecular properties of this compound, from its receptor binding affinity to its higher-order structures.
Radioligand binding assays are fundamental in determining the affinity of this compound for its receptor, the gonadotropin-releasing hormone receptor (GnRHR). These assays typically involve a radiolabeled ligand that competes with the unlabeled compound (e.g., this compound) for binding to the receptor. google.com
In these experiments, membrane preparations from cells expressing the GnRH receptor are incubated with a radiolabeled GnRH analogue, such as [¹²⁵I]Triptorelin or [¹²⁵I][D-Trp⁶]LHRH, and varying concentrations of the competitor compound. mdpi.comnih.govmdpi.com The amount of radioligand displaced by the unlabeled compound is measured to determine the inhibitor concentration that displaces 50% of the specific binding (IC₅₀). This value is then used to calculate the binding affinity (Ki). google.commdpi.com These assays have been crucial in characterizing the high-affinity binding of various GnRH analogues to their receptors on cancer cells and in pituitary tissue. mdpi.comresearchgate.net The results from these assays are essential for understanding the structure-activity relationship of GnRH analogues and for the development of new therapeutic agents.
Spectroscopic techniques provide detailed information about the structure and conformational changes of this compound, particularly its ability to form higher-order assemblies.
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR is a powerful, non-invasive technique used to study the secondary structure and conformational changes of peptides like this compound. mt.comembrapa.br It works by measuring the absorption of an evanescent wave that penetrates a short distance into the sample. mt.com This method has been used to reveal the existence of higher-order assemblies of a GnRH analogue when triggered by factors like the presence of zinc ions (Zn²⁺). researchgate.netresearchgate.net Analysis of the amide I and amide II bands in the FTIR spectrum provides information on the peptide's secondary structure, such as the formation of β-sheets, which are often involved in fibril and nanostructure formation. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another key technique for studying the structure and interactions of this compound at an atomic level. acs.org Solution-state NMR can be used to investigate weak interactions between the peptide and other molecules, such as metal ions. researchgate.net For example, ¹H-NMR spectra have been used to observe the weak coordination of Zn²⁺ to a GnRH analogue, which can trigger self-assembly. researchgate.net By monitoring chemical shift changes upon the addition of a binding partner, it is possible to identify the amino acid residues involved in the interaction and to determine dissociation constants (Kd). researchgate.net
Microscopy techniques, particularly Atomic Force Microscopy (AFM), are used to visualize the morphology and nanostructure of this compound assemblies.
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. uvsq.frnist.gov It operates by scanning a sharp tip over a surface and measuring the forces between the tip and the sample. researchgate.net AFM has been instrumental in confirming the formation of oligomers, nanostructures, and fibrils of GnRH analogues. researchgate.net This technique allows for the direct visualization of the self-assembled structures, providing insights into their size, shape, and organization, which is crucial for understanding the mechanisms of their formation and potential applications in drug delivery. researchgate.netnih.gov
Detecting and quantifying this compound in complex biological matrices like blood or urine for research purposes requires highly sensitive and specific analytical methods.
Chromatographic Approaches: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of peptides from biological samples. mdpi.com Often coupled with mass spectrometry (LC-MS), it provides high sensitivity and specificity. mdpi.comresearchgate.net This combination allows for the separation of the analyte from other matrix components based on its chemical properties, followed by its detection and characterization based on its mass-to-charge ratio. mdpi.comgoogle.com Various chromatographic methods, including reversed-phase HPLC and hydrophilic interaction liquid chromatography (HILIC), are employed for the analysis of GnRH analogues. researchgate.netgoogle.comnih.gov
Immunochemical Approaches: Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISA), offer another route for detection. Recently, innovative approaches like biomimetic enzyme-linked immunosorbent assays (BELISA) have been developed. researchgate.net These assays can utilize molecularly imprinted polymers (MIPs) as synthetic antibodies. researchgate.netresearchgate.net For instance, a BELISA using a polynorepinephrine-based MIP has been developed for the detection of gonadorelin. researchgate.net This method involves a competitive binding assay where the analyte in the sample competes with a labeled version for binding sites on the MIP, allowing for sensitive quantification. researchgate.netunifi.it Such methods are particularly valuable for detecting small, non-immunogenic molecules and are being explored for applications in areas like anti-doping control. researchgate.netwada-ama.org
V. Biological and Physiological Effects in Research Contexts
Modulation of Pituitary Gonadotropin Secretion in Preclinical Models
The compound 6-D-Ala-gonadorelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH). kela.health Its primary biological function is to modulate the synthesis and secretion of the gonadotropic hormones, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland. kela.healthsorensis.com This action is central to the regulation of the hypothalamic-pituitary-gonadal axis, which governs reproductive function in mammals. sorensis.com
Dynamics of Luteinizing Hormone (LH) Release
In preclinical studies, this compound has been shown to be a potent stimulator of LH release. researchgate.net Research in various animal models demonstrates its ability to induce a surge in LH, mimicking the natural physiological peak that triggers ovulation. kela.health
A study in female Goettinger miniature pigs investigated the effects of both enteral and intramuscular administration of a GnRH agonist, gonadorelin[6-D-Phe], on LH secretion. researchgate.net The results indicated that both routes of administration were capable of inducing a significant LH surge. researchgate.net Specifically, the mean maximum LH concentrations reached were 3.25 +/- 0.43 ng/ml for the enteral group and 3.05 +/- 0.26 ng/ml for the parenteral group, with no significant difference in the time to reach this peak between the two groups. researchgate.net
The study also noted that repeated applications of the GnRH agonist did not lead to an accumulative effect or a cumulative LH response. researchgate.net In nonhuman primate models, GnRH antagonists have been shown to effectively suppress LH levels, and this suppression can be reversed with the administration of pulsatile GnRH, demonstrating the dynamic control these analogues have over LH secretion. nih.gov
Patterns of Follicle-Stimulating Hormone (FSH) Secretion
Similar to its effects on LH, this compound also influences the secretion of FSH. kela.health The pulsatile release of GnRH from the hypothalamus governs the synthesis and secretion of both gonadotropins. kela.healthsorensis.com The frequency of these pulses can differentially affect LH and FSH release, with lower frequencies generally favoring FSH secretion. plos.org
In studies with porcine anterior pituitary cells, GnRH treatment was shown to significantly increase FSH secretion. plos.org After 6 hours of treatment, FSH concentration in the culture supernatant increased by 1.8-fold, and the expression of FSHβ mRNA increased by 1.6-fold. plos.org
Research in cows has also demonstrated that treatment with a GnRH analogue, gonadorelin (B1671987), in combination with prostaglandin (B15479496) for estrus synchronization, leads to a significant upregulation in the secretion of both FSH and LH. nih.gov This highlights the compound's ability to stimulate the release of both key gonadotropins necessary for follicular development and ovulation. nih.gov Furthermore, studies in castrated male monkeys have shown that GnRH antagonists can cause a marked decrease in both serum LH and FSH levels, further confirming the role of GnRH signaling in the secretion of both hormones. nih.gov
Effects on Ovarian and Testicular Function in Animal Models (Mechanistic Studies)
In female animal models, GnRH analogues like this compound are instrumental in controlling ovarian follicular dynamics. msdvetmanual.com They are used to induce the final maturation of follicles and trigger ovulation. msdvetmanual.comresearchgate.net The administration of these analogues mimics the natural GnRH surge, leading to the release of LH and FSH, which in turn act on the ovaries to promote folliculogenesis and ovulation. nih.gov In the absence of gonadotropin signaling, ovarian follicle growth is arrested at early stages. nih.gov
In male animal models, GnRH analogues have been shown to have a profound impact on testicular function. Continuous administration of a GnRH antagonist in male nonhuman primates (Macaca fascicularis) resulted in an immediate and sustained reduction in serum LH and testosterone (B1683101) concentrations. nih.gov This led to a state of azoospermia in three out of four animals studied and was associated with severe atrophy of Leydig cells and seminiferous tubules in testicular histology. nih.gov Importantly, these effects were found to be reversible upon cessation of treatment, with endocrine parameters returning to normal within two weeks and seminiferous tubule function being restored within 14 to 18 weeks. nih.gov
Induction of Specific Physiological Events in Research Animals (e.g., Ovulation in Mares)
A significant application of this compound in research is the induction of ovulation, particularly in mares. pferdeheilkunde.deresearchgate.net This is a critical component of controlled breeding programs in the equine industry. pferdeheilkunde.de
A study involving 82 mares demonstrated that a single intramuscular injection of gonadorelin [6-D-Phe] was effective in inducing ovulation. pferdeheilkunde.deresearchgate.net In this study, 85% of the treated mares ovulated within 48 hours, with a mean time to ovulation of 41 hours. pferdeheilkunde.deresearchgate.net This was a significant improvement compared to the control group, where only 38% of mares ovulated within the same timeframe, with a mean duration of 57 hours. pferdeheilkunde.deresearchgate.net
The efficacy of ovulation induction with gonadorelin [6-D-Phe] was also observed to increase as the breeding season progressed, from 75.9% in the early season (February-March) to 89.9% in the mid and late season (April-July). pferdeheilkunde.deresearchgate.net This research highlights the reliability of this GnRH analogue as a tool for managing ovulation in mares. researchgate.net
Investigation of Antiproliferative Mechanisms in Non-Pituitary Cell Systems
Beyond its role in the reproductive axis, research has explored the direct effects of GnRH analogues on non-pituitary cells, particularly in the context of cancer. GnRH receptors have been identified in various cancer cell lines, including those of the prostate, breast, and endometrium. mdpi.comnih.govrndsystems.com
Ligand-Induced Selective Signaling in Cancer Cell Line Research
A key finding in this area is the concept of "ligand-induced selective signaling" (LiSS). oncohemakey.comnih.gov This phenomenon describes how different GnRH analogues can bind to the same GnRH receptor yet trigger distinct intracellular signaling pathways, leading to different cellular responses. nih.govfrontiersin.org
In pituitary gonadotrophs, GnRH receptor activation typically couples to Gαq proteins, leading to the stimulation of gonadotropin release. mdpi.com However, in cancer cells, the GnRH receptor is often coupled to Gαi proteins. mdpi.com Activation of this pathway by GnRH agonists leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of phosphotyrosine phosphatases. mdpi.comnih.gov This counteracts the mitogenic signals from growth factor receptors, resulting in an antiproliferative effect. nih.gov
Studies have shown that GnRH agonists can inhibit the proliferation of both androgen-dependent and castration-resistant prostate cancer cell lines. mdpi.com This antiproliferative effect is often associated with a slowdown of the cell cycle and the induction of apoptosis. mdpi.com The diversity of actions mediated by LiSS provides a basis for developing more selective GnRH analogues for targeted cancer therapy. nih.govnih.gov
Differential G Protein Coupling and Downstream Effects in Experimental Cancer Models
In research contexts, the signaling mechanisms of the gonadotropin-releasing hormone (GnRH) receptor, a G protein-coupled receptor (GPCR), exhibit significant variation depending on the cellular environment, a concept known as ligand-induced selective signaling. mdpi.com This differential coupling is particularly evident when comparing its function in pituitary gonadotropes to its role in experimental cancer models. mdpi.com
In the anterior pituitary, the GnRH receptor classically couples to the Gαq/11 protein. mdpi.comgenome.jp This interaction activates the phospholipase C (PLC) pathway, which in turn stimulates protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the synthesis and release of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.comgenome.jp
Conversely, in various cancer cell lines, including those for prostate, breast, and ovarian cancer, the GnRH receptor predominantly couples to the Gαi inhibitory protein. mdpi.comresearchgate.netnih.govfrontiersin.org Activation of the Gαi-coupled receptor in these cancer cells initiates a distinct signaling cascade with antiproliferative outcomes. mdpi.com A primary effect of Gαi activation is the inhibition of adenylyl cyclase, which counteracts the accumulation of cyclic AMP (cAMP). mdpi.com Furthermore, a crucial downstream effect is the activation of a phosphotyrosine phosphatase (PTP). researchgate.netfrontiersin.orgbioscientifica.com This PTP activation leads to the dephosphorylation of growth factor receptors, such as the epidermal growth factor receptor (EGF-R), thereby inhibiting their downstream mitogenic signaling pathways and reducing cancer cell proliferation. researchgate.netfrontiersin.orgbioscientifica.com The critical role of Gαi in mediating these antitumor effects has been demonstrated in studies where the antiproliferative action of GnRH agonists in prostate cancer cell lines was completely nullified by pertussis toxin, a known inhibitor of Gαi proteins. mdpi.com
Table 1: Differential GnRH Receptor Signaling in Pituitary vs. Cancer Cells
| Feature | Pituitary Gonadotrope Cells | Experimental Cancer Cells |
|---|---|---|
| Primary G Protein | Gαq/11 mdpi.comgenome.jp | Gαi mdpi.comresearchgate.net |
| Key Effector Enzyme | Phospholipase C (PLC) mdpi.comgenome.jp | Phosphotyrosine Phosphatase (PTP) researchgate.netfrontiersin.orgbioscientifica.com |
| Primary Second Messenger | Inositol (B14025) trisphosphate (IP3), Diacylglycerol (DAG) genome.jp | Reduced cyclic AMP (cAMP) mdpi.com |
| Key Downstream Pathway | PKC/MAPK Activation mdpi.comgenome.jp | Inhibition of EGF-R Signaling researchgate.netfrontiersin.orgbioscientifica.com |
| Physiological Outcome | Gonadotropin (LH/FSH) Release mdpi.com | Inhibition of Cell Proliferation mdpi.combioscientifica.com |
Vi. Future Research Directions and Emerging Challenges
Elucidating the Complexity of GnRH-R Signaling Networks and Biased Agonism
The Gonadotropin-Releasing Hormone receptor (GnRH-R) is a G-protein-coupled receptor (GPCR) that, upon activation, initiates a complex network of intracellular signaling pathways. mdpi.com While the canonical pathway involves coupling to Gαq/11 proteins to activate phospholipase C (PLC), leading to inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production, subsequent calcium mobilization, and protein kinase C (PKC) activation, this is an oversimplification of the receptor's signaling potential. mdpi.comgenome.jp GnRH-R signaling is now understood to be far more intricate, involving multiple G-proteins and downstream effectors that can vary by cell type. mdpi.comkarger.com
A major challenge and a significant future research direction is the full identification of these complex GnRH-R signaling networks. mdpi.com Research indicates that GnRH-R can also couple to other G-proteins, such as Gαs, leading to cyclic AMP (cAMP) production in some cellular contexts. karger.comnih.gov Downstream of these initial events, GnRH-R activation can trigger multiple mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, JNK, and p38, which ultimately regulate gene expression related to gonadotropin synthesis and secretion. mdpi.com
This signaling complexity gives rise to the phenomenon of "biased agonism" or "functional selectivity," where ligands can preferentially activate a subset of a receptor's signaling pathways. patsnap.compnas.org Different GnRH analogs, including agonists and antagonists, may stabilize distinct conformational states of the GnRH-R, leading to the recruitment of different intracellular signaling partners. pnas.orgnih.gov For example, some ligands might strongly activate the Gq/PLC pathway while having little effect on, or even inhibiting, other pathways like those mediated by β-arrestins (though Type I mammalian GnRH-R are atypical in their limited interaction with arrestins) or Gαs. nih.govresearchgate.net Studies comparing different GnRH antagonists have shown that they can have varying potencies in inhibiting different downstream signals, such as intracellular calcium increase versus pERK1/2 activation, suggesting they act as biased antagonists. mdpi.com
Future research, utilizing compounds like 6-D-Ala-gonadorelin, will focus on dissecting these biased signaling profiles. This involves developing sophisticated in vitro assays to quantify pathway-specific responses and understanding how specific ligand-receptor interactions translate into selective signaling outcomes. pnas.orgmdpi.com Elucidating these mechanisms is crucial for designing next-generation research tools with fine-tuned signaling properties to probe specific aspects of GnRH-R biology. patsnap.compnas.org
Table 1: Overview of Major GnRH-R Signaling Pathways This table provides a simplified summary of the complex and cell-type-dependent signaling cascades.
| G-Protein | Primary Effector | Second Messengers | Key Downstream Kinases | Cellular Response |
|---|---|---|---|---|
| Gαq/11 | Phospholipase C (PLC) | IP3, DAG | Protein Kinase C (PKC), CaMKs | Gonadotropin synthesis and secretion, Gene expression |
| Gαs | Adenylyl Cyclase (AC) | cAMP | Protein Kinase A (PKA) | Gonadotropin expression, GnRH-R expression regulation |
| - | - | - | MAPKs (ERK, JNK, p38) | Gene expression (e.g., c-fos, Egr-1), Cell proliferation |
Data sourced from multiple studies highlighting the complexity of GnRH signaling. mdpi.comgenome.jpkarger.comnih.gov
Development of Novel Research Probes and Tool Compounds Based on the this compound Scaffold
The structural backbone of potent GnRH agonists like this compound serves as an ideal scaffold for developing novel research probes and targeted molecular agents. frontiersin.org The high affinity for the GnRH-R and enhanced stability conferred by the D-amino acid substitution make these analogs effective vehicles for delivering various molecular payloads to cells expressing the GnRH-R. frontiersin.orgmdpi.com
A significant area of future research is the design and synthesis of innovative GnRH-analog conjugates for a range of research applications:
Targeted Imaging Agents : By conjugating GnRH analogs to imaging moieties such as fluorescent dyes or radio-nucleotides, researchers can visualize and track GnRH-R expression in vitro and in vivo. frontiersin.orgbioscientifica.com This is invaluable for studying receptor distribution in different tissues and for monitoring receptor dynamics in response to various stimuli.
Targeted Cytotoxins : Linking potent cytotoxic drugs (e.g., doxorubicin) to GnRH analogs creates targeted chemotherapeutics. bioscientifica.com These conjugates, such as Zoptarelin Doxorubicin (formerly AEZS-108), are designed to be selectively taken up by GnRH-R-positive cancer cells, which could enhance anti-tumor efficacy in research models. bioscientifica.com
Photosensitizer Conjugates : Attaching photosensitizers, like protoporphyrin IX, to a GnRH analog allows for targeted photodynamic therapy research. bioscientifica.com These conjugates can be delivered specifically to GnRH-R expressing cells, where subsequent light activation generates reactive oxygen species to induce cell death, providing a targeted method for cancer cell ablation in preclinical studies. bioscientifica.com
Lytic Peptide Conjugates : Fusing GnRH analogs with lytic peptides, which can disrupt cell membranes, is another strategy being explored. bioscientifica.com These hybrid molecules are designed to directly and selectively lyse cancer cells that overexpress the GnRH-R. bioscientifica.com
The ongoing challenge is to optimize the design of these conjugates, including the nature of the linker and the attachment site on the GnRH analog, to ensure that the conjugate retains high binding affinity for the GnRH-R and that the payload is released or activated effectively at the target site. mdpi.com Future work will likely involve creating multifunctional probes that combine imaging and therapeutic capabilities on a single GnRH analog scaffold.
Table 2: Examples of Research Probes Based on GnRH Analog Scaffolds
| GnRH Analog Base | Conjugated Moiety | Research Application | Reference |
|---|---|---|---|
| [D-Lys6]GnRH | Doxorubicin (Cytotoxin) | Targeted cancer therapy research | bioscientifica.com |
| [D-Lys6]GnRH | Lytic Peptide (EP-100) | Direct oncolysis of GnRH-R positive cells | bioscientifica.com |
| [Lys4(Bu)]GnRH | Protoporphyrin IX (Photosensitizer) | Targeted photodynamic therapy studies | bioscientifica.com |
| GnRH-III derivative | Daunorubicin (Cytotoxin) | Investigating proliferation in cancer models | bioscientifica.com |
| GnRH analog | Radio-nucleotides | In vivo imaging of tumor metastases | frontiersin.org |
Advances in Computational Approaches for Rational Design of GnRH Analogs with Enhanced Research Utility
The rational design of novel GnRH analogs is increasingly driven by advanced computational methods. oup.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and homology modeling are becoming indispensable tools for predicting how a newly designed analog will interact with the GnRH-R before it is synthesized. uit.noresearchgate.net These in silico approaches accelerate the research and development process, reduce costs, and provide deep molecular insights that are often unattainable through experimental methods alone.
Future research will leverage these computational tools in several key ways:
Predicting Binding Affinity and Mode : Using the crystal structure of the GnRH-R, researchers can perform docking studies to predict the binding pose and affinity of novel analogs. uit.no MD simulations can then be used to study the stability of the ligand-receptor complex over time and reveal the dynamic conformational changes that occur upon binding. researchgate.net This allows for the pre-screening of thousands of potential structures to identify candidates with the highest predicted potency. oup.com
Designing for Biased Agonism : A sophisticated challenge is to computationally design ligands that induce biased signaling. By simulating the interaction of different analogs with various receptor conformations, it may be possible to identify the specific structural features of a ligand that stabilize a receptor state linked to a particular signaling pathway (e.g., Gq vs. Gs activation). mdpi.comresearchgate.net
Enhancing Stability and Other Properties : Computational models can be used to predict how specific amino acid substitutions will affect a peptide's stability against enzymatic degradation or its solubility. This is crucial for designing tool compounds with optimal characteristics for in vitro and in vivo experiments.
The accuracy of these computational predictions is continually improving with the availability of high-resolution receptor structures and more powerful computing resources. pnas.org Integrated studies that combine computational design with experimental validation are the most powerful approach and will continue to be a dominant paradigm in the development of next-generation GnRH analogs for research. oup.com
Exploration of Non-Canonical GnRH-R Interactions and Their Significance in Research
While the direct activation of G-proteins is the canonical mode of GnRH-R signaling, emerging evidence points to a broader network of interactions and "crosstalk" with other signaling systems. karger.comnih.gov The exploration of these non-canonical pathways is a frontier in GnRH research, promising to reveal new layers of biological regulation.
One significant area of investigation is the interaction between GnRH-R signaling and the Wnt signaling pathway. karger.com Studies have shown that GnRH can stimulate the nuclear accumulation of β-catenin and activate transcription of Wnt target genes, suggesting that GnRH may modulate cellular processes typically governed by Wnt signaling. karger.com This crosstalk could occur through shared downstream intermediates. karger.com
Another form of non-canonical signaling is the transactivation of other receptor systems, such as the epidermal growth factor (EGF) receptor. nih.gov In some models, GnRH-R activation can lead to the release of membrane-bound EGF receptor ligands, which then activate EGF receptors and their associated downstream pathways. nih.gov This represents an indirect mechanism by which GnRH can influence cell growth and proliferation.
The research significance of these non-canonical interactions is profound. They suggest that GnRH analogs may have a much wider range of effects than previously understood, influencing processes beyond gonadotropin regulation. Future studies using tools like this compound will aim to:
Map the specific molecular links between GnRH-R activation and other pathways like Wnt and EGFR.
Determine the physiological and pathophysiological contexts in which this crosstalk is important.
Investigate whether these non-canonical interactions can be selectively modulated by biased agonists, opening up new avenues for designing highly specific research probes.
Understanding this expanded signaling network is essential for a complete picture of GnRH biology and for interpreting the results of in vitro and in vivo studies using GnRH analogs.
Methodological Innovations for In Vitro and In Vivo Research with GnRH Analogs
Advancing the understanding of this compound and other GnRH analogs depends heavily on the development and application of innovative research methodologies. Continuous improvement in experimental techniques is necessary to probe the complex actions of these compounds with greater precision and in more physiologically relevant systems.
In Vitro Methodological Advances:
Advanced Cell Models : Moving beyond simple 2D cell monolayers, researchers are increasingly using 3D cell culture models, such as spheroids, which better mimic the in vivo microenvironment. researchgate.net These models are superior for studying the effects of GnRH analog conjugates on tumor cell clusters. researchgate.net The use of pituitary-derived cell lines like LβT2 and αT3-1 remains critical for studying gonadotrope-specific responses. mdpi.comoup.com
High-Throughput Assays : The development of high-content and high-throughput screening assays is essential for evaluating large libraries of new GnRH analogs. These platforms can simultaneously measure multiple signaling outputs (e.g., Ca2+, cAMP, pERK) to rapidly characterize the potency and bias of novel compounds. mdpi.com
Novel Binding and Assembly Studies : Techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy and Atomic Force Microscopy (AFM) are being used to study the higher-order self-assembly of GnRH analogs under specific conditions, such as in the presence of metal ions like Zn2+. researchgate.net This research explores how analogs might form nanostructures or fibrils, which could be relevant for developing novel delivery platforms. researchgate.net
In Vivo Methodological Innovations:
Advanced Delivery Systems : To overcome the short half-life of peptides and improve their delivery for research purposes, innovative formulations are being explored. patsnap.com This includes encapsulation into nano-formulations, such as nanoparticles or liposomes, which can improve stability and facilitate targeted delivery to GnRH-R expressing tissues. frontiersin.orgresearchgate.net The development of sustained-release platforms, like hydrogels or microspheres, is also a key area of research. patsnap.comresearchgate.net
In Vivo Imaging : Non-invasive imaging techniques like Positron Emission Tomography (PET) are being adapted for GnRH research. researchgate.net The synthesis of [18F]-labeled small-molecule GnRH receptor antagonists allows for the in vivo visualization of GnRH-R expression, which could be a powerful tool for preclinical research. researchgate.net
Refined Animal Models : The development and use of genetically modified animal models, such as those with specific GnRH-R mutations or reporter gene insertions, will continue to provide invaluable insights into receptor function and signaling in a whole-organism context. oup.com
These methodological innovations are crucial for overcoming the existing challenges in GnRH research and will enable a more detailed and accurate understanding of the multifaceted roles of analogs like this compound.
Q & A
Q. How can researchers ensure the reliability of sources when reviewing existing literature on 6-D-Ala-gonadorelin?
- Methodological Answer : Prioritize peer-reviewed journals and databases like PubMed or Google Scholar . Validate sources by cross-referencing citations in primary literature and verifying institutional affiliations (e.g., .edu, .gov domains) . Avoid non-academic platforms (e.g., Wikipedia) unless used to trace original studies via footnotes .
Q. What foundational steps are critical for designing a hypothesis-driven study on this compound?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . Define clear objectives (e.g., pharmacokinetic profiling vs. receptor-binding assays) and operationalize variables (e.g., dose-response metrics, control groups) . Pilot-test protocols to identify technical constraints .
Q. How should researchers address discrepancies in reported biological activity of this compound across studies?
- Methodological Answer : Conduct a systematic review to categorize variables (e.g., assay type, cell lines, dosage). Use meta-analysis tools to quantify heterogeneity and identify confounding factors (e.g., batch variability, solvent effects) . Replicate conflicting experiments under standardized conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s efficacy data between in vitro and in vivo models?
- Methodological Answer :
- Comparative Analysis : Map pharmacokinetic parameters (e.g., bioavailability, half-life) across models .
- Tissue-Specific Profiling : Use LC-MS/MS to quantify metabolite distribution in target tissues .
- Error Assessment : Evaluate methodological biases (e.g., animal strain variability, dosing schedules) via sensitivity analysis .
Q. How can researchers optimize experimental protocols for synthesizing this compound with high purity?
- Methodological Answer :
- Step 1 : Validate synthesis routes (e.g., solid-phase peptide synthesis vs. recombinant methods) using HPLC and mass spectrometry .
- Step 2 : Quantify impurities via NMR spectroscopy and adjust purification steps (e.g., gradient elution in reverse-phase chromatography) .
- Step 3 : Document batch-to-batch variability and establish QC thresholds (e.g., ≥95% purity) .
Q. What multi-omics approaches are suitable for elucidating this compound’s mechanism of action?
- Methodological Answer :
Methodological Challenges and Solutions
Q. How to ensure reproducibility in longitudinal studies involving this compound?
- Answer :
- Standardize storage conditions (e.g., -80°C aliquots to prevent peptide degradation) .
- Implement blinded randomization for treatment groups and automate data collection to reduce observer bias .
Q. What ethical considerations apply when translating preclinical findings to clinical trials?
- Answer :
- Adhere to ICH guidelines for preclinical-to-clinical bridging studies, including dose-escalation protocols and toxicity profiling .
- Submit proposals to institutional review boards (IRBs) with risk-benefit analyses and contingency plans for adverse events .
Data Reporting and Dissemination
Q. How should researchers structure a manuscript to highlight novel findings on this compound?
Q. What peer-review criteria are critical for publishing this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
